Nonacosan-10-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

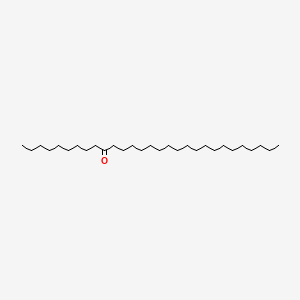

Nonacosan-10-one, also known as ginnone or celidonione, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. Thus, this compound is considered to be an oxygenated hydrocarbon lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound can be biosynthesized from nonacosane. Outside of the human body, this compound can be found in brussel sprouts, fats and oils, and potato. This makes this compound a potential biomarker for the consumption of these food products.

This compound is a dialkyl ketone that is nonacosane substituted by an oxo group at position 10. It has a role as a plant metabolite. It derives from a hydride of a nonacosane.

Wissenschaftliche Forschungsanwendungen

Natural Sources

Nonacosan-10-one is identified as a plant metabolite, found in species such as Solanum tuberosum (potato) and Styrax officinalis (styrax) among others .

This compound has been studied for its potential biological activities, including:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) against specific microorganisms are as follows:

| Microorganism | MIC (mg/mL) | Synergistic Effect |

|---|---|---|

| Escherichia coli | 0.25 | Yes |

| Staphylococcus aureus | 0.5 | Yes |

| Candida albicans | 0.125 | Yes |

The compound shows a synergistic effect when combined with traditional antibiotics, enhancing their efficacy against resistant strains .

Pharmaceutical Applications

Ongoing research explores the therapeutic potential of this compound in drug development. Its mechanism of action involves interactions with various molecular targets, influencing biological pathways and cellular processes, making it a candidate for pharmacological studies .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and serves as an intermediate in organic synthesis. Its unique chemical properties allow it to be employed in the formulation of various products, including cosmetics and personal care items due to its emollient characteristics .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed its effectiveness against Gram-positive and Gram-negative bacteria. The research highlighted its potential as an alternative treatment option in combating antibiotic-resistant infections.

Case Study 2: Interaction with Biological Systems

Another investigation focused on the interaction of this compound with cellular receptors demonstrated its ability to modulate specific signaling pathways, indicating potential applications in targeted therapy for various diseases.

Analyse Chemischer Reaktionen

Reduction to Secondary Alcohols

Nonacosan-10-one undergoes catalytic hydrogenation to yield nonacosan-10-ol, a secondary alcohol critical in plant epicuticular waxes. This reaction typically employs palladium or platinum catalysts under moderate hydrogen pressure (1–3 atm) at 50–80°C .

Key Data:

| Reaction Conditions | Catalyst | Yield (%) | Product Melting Point |

|---|---|---|---|

| H₂ (2 atm), 60°C | Pd/C | 92 | 79.5°C |

The stereochemistry of the resulting alcohol depends on the catalyst’s chiral modifiers, though racemic mixtures are common in synthetic setups .

Nucleophilic Addition Reactions

The carbonyl group in this compound participates in nucleophilic additions, though steric hindrance from the long alkyl chain limits reactivity compared to smaller ketones.

Grignard Reagent Addition

Reaction with Grignard reagents (e.g., CH₃MgBr) produces tertiary alcohols:

C29H58O+CH3MgBr→C30H62O

This reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by acidic workup 9.

Cyanohydrin Formation

Under basic conditions, this compound reacts with hydrogen cyanide to form cyanohydrins, though yields are low (<40%) due to poor solubility .

Oxidative Cleavage

Strong oxidizing agents like KMnO₄ or CrO₃ cleave the ketone into two carboxylic acid fragments:

C29H58OKMnO4/H+C10H20O2+C19H38O2

This reaction is temperature-dependent, with optimal cleavage occurring at 80–100°C .

Enolate Formation and Alkylation

Example:

C29H58OLDAEnolateCH3IC30H60O

Biochemical Modifications

As a plant metabolite, this compound participates in enzymatic reduction pathways mediated by alcohol dehydrogenases, yielding nonacosan-10-ol in biological systems . These reactions are critical for synthesizing protective wax layers on plant surfaces .

Thermal Decomposition

At elevated temperatures (>300°C), this compound undergoes pyrolysis, producing alkanes, alkenes, and CO₂:

C29H58OΔCnH2n+2+CmH2m+CO2

Mass spectrometry studies indicate preferential cleavage at the carbonyl group .

Comparative Reactivity with Analogues

| Property | This compound | Nonacosan-10-ol |

|---|---|---|

| Hydrogen Bonding | Weak | Strong |

| Melting Point | 82°C | 79.5°C |

| Oxidation Resistance | High | Moderate |

Eigenschaften

CAS-Nummer |

504-56-3 |

|---|---|

Molekularformel |

C29H58O |

Molekulargewicht |

422.8 g/mol |

IUPAC-Name |

nonacosan-10-one |

InChI |

InChI=1S/C29H58O/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-22-24-26-28-29(30)27-25-23-21-10-8-6-4-2/h3-28H2,1-2H3 |

InChI-Schlüssel |

ZPVRGRJHOPAZOE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCC |

melting_point |

74-75°C |

Key on ui other cas no. |

504-56-3 |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.